6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde
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Overview
Description
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde is a fluorinated bipyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include increased metabolic stability and altered lipophilicity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination can be achieved using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to form fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Chemical Reactions Analysis
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Scientific Research Applications
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound can be used in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde can be compared with other fluorinated bipyridine derivatives, such as:
6-Fluoro-6’-methoxy-2,2’-bipyridine: This compound has similar fluorination and methoxylation patterns but differs in the position of the functional groups.
2-Fluoro-6-methoxy-3,4’-bipyridine: This compound has a different substitution pattern, which can lead to variations in its chemical and biological properties
These comparisons highlight the uniqueness of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-(2-methoxypyridin-4-yl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-11-5-8(2-3-14-11)9-4-10(7-16)12(13)15-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVCTOVDIZOQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(N=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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